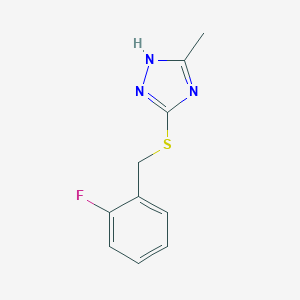
5-((2-フルオロベンジル)チオ)-3-メチル-1H-1,2,4-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole is a compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
合成と構造解析
この化合物は合成され、その構造は1H NMRおよびX線回折によって確認されました . 合成プロセスは、新しい1,2,4-トリアゾール化合物の偶発的な発見につながりました . これは、化合物が新しい化学物質の開発における役割を果たすことを示しています。
化学結合分析
化合物の構造はX線回折を使用して分析され、3つの分子間水素結合の存在が明らかになりました . この情報は、化合物の化学的挙動と相互作用を理解するために不可欠です。
抗癌剤
この化合物の誘導体のシリーズは合成され、MCF-7、HepG2、A549、およびHeLa細胞株を含むさまざまなヒト癌細胞に対するin vitro細胞毒性効果について評価されました . いくつかの誘導体は、特にHeLa癌細胞に対して有望な活性を示しました .
アポトーシスの誘導
この化合物とその誘導体は、HeLa癌細胞でアポトーシス細胞死を有意に誘導することがわかりました . この特性は、新しい抗癌剤の開発にとって重要です。
細胞周期阻害
この化合物とその誘導体は、サブG1期で細胞周期を阻害することがわかりました . この特性は、細胞増殖を阻害する薬物の開発に利用できます。
創薬
この化合物は、他の化合物の調製のための戦略的中間体として使用されてきました . これは、創薬と合成の分野における重要性を強調しています。
薬物動態予測
合成された化合物の薬物様特性は、SwissAdmeを使用して評価され、満足のいく薬物様パラメーターが明らかになりました . これは、この化合物が新しい治療薬の開発のための有望な候補となる可能性を示唆しています。
抗有糸分裂活性
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential multi-target mode of action for this compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
As mentioned earlier, related compounds such as indole derivatives have shown a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
実験室実験の利点と制限
One of the main advantages of using 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole in lab experiments is its unique chemical properties. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that are used in scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its potential applications. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole. One direction is to further explore its potential as an anti-cancer agent. This could involve studying its mechanism of action in more detail and testing its efficacy in animal models of cancer.
Another direction is to explore its potential as an anti-inflammatory agent. This could involve studying its effects on various inflammatory markers in animal models of arthritis and other inflammatory diseases.
Finally, there is potential for research on the use of 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole in the treatment of neurodegenerative diseases such as Alzheimer's disease. This could involve studying its effects on cognitive function in animal models of the disease and exploring its potential as a therapeutic agent.
Conclusion
In conclusion, 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole is a compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis method is relatively simple and it has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on its applications.
合成法
The synthesis of 5-((2-fluorobenzyl)thio)-3-methyl-1H-1,2,4-triazole involves the reaction between 2-fluorobenzyl chloride and 3-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place under reflux conditions and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
特性
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-7-12-10(14-13-7)15-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMAGFOQCJIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)
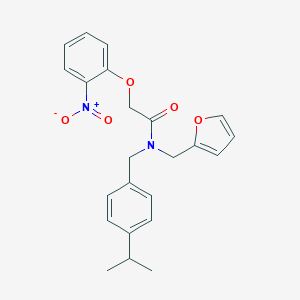
![ethyl [5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B363642.png)

![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)
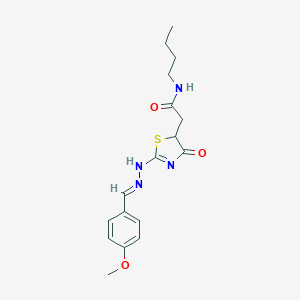


![5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B363670.png)
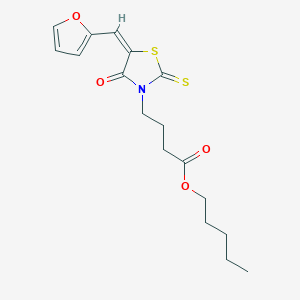
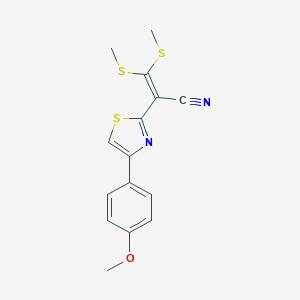
![2-phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B363697.png)